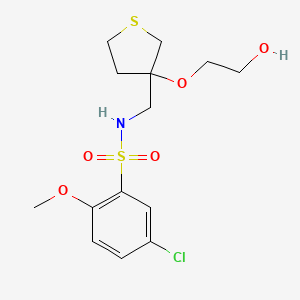

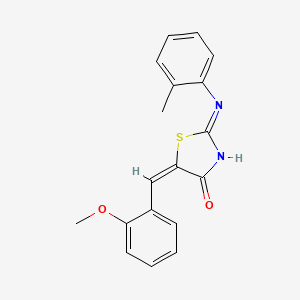

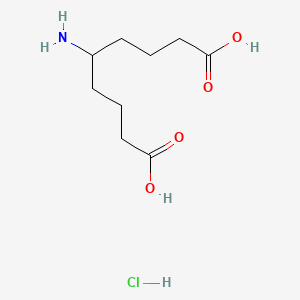

5-chloro-N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2-methoxybenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-chloro-N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2-methoxybenzenesulfonamide is a structurally complex molecule that appears to be a derivative of benzenesulfonamide with potential pharmacological properties. While the provided papers do not directly discuss this specific compound, they do provide insights into the chemistry of related sulfonamide derivatives and their synthesis, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the reaction of a suitable amine with a sulfonyl chloride. For example, the synthesis of N-(4-methoxyphenethyl)-4-methylbenzensulfonamide was initiated by reacting 4-methoxyphenethylamine with 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution . This method could potentially be adapted for the synthesis of the target compound by using the appropriate amine and sulfonyl chloride precursors.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of the sulfonamide group (-SO2NH-) attached to an aromatic ring. In the case of the target compound, the presence of a chloro substituent and a methoxy group on the benzene ring would influence its electronic properties and potentially its biological activity. The molecular structure of similar compounds has been elucidated using spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR, as well as elemental analysis .

Chemical Reactions Analysis

Sulfonamide derivatives can undergo various chemical reactions. For instance, N-chloro-N-methoxybenzenesulfonamide has been used as a chlorinating reagent for a variety of substrates, including phenols and aromatic amines, to obtain chlorinated products . This reactivity could be relevant for the target compound, particularly in the context of further functionalization or in the development of prodrugs.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. For example, the presence of electron-withdrawing or electron-donating substituents can affect their acidity, solubility, and stability. The compound 5c from one study showed significant acetylcholinesterase inhibitory activity, which suggests that the target compound might also exhibit biological activity, given its structural similarity . Additionally, the solubility and stability of these compounds can be assessed through experimental studies, which are crucial for their potential therapeutic application.

Scientific Research Applications

Molecular Docking and Structural Analysis

Research involving tetrazole and benzenesulfonamide derivatives, similar to the compound of interest, has included molecular docking studies to understand their potential as cyclooxygenase-2 (COX-2) inhibitors. These studies reveal the orientation and interaction of molecules within the active site of enzymes, providing a foundation for the development of targeted therapies (Al-Hourani et al., 2015).

Synthesis and Antimicrobial Activity

The synthesis of new benzenesulfonamide derivatives has been explored for their potential anti-HIV and antifungal activities. Such studies demonstrate the pharmaceutical applications of benzenesulfonamide derivatives in developing new treatments for infectious diseases (Zareef et al., 2007).

Photodynamic Therapy for Cancer Treatment

Benzenesulfonamide derivatives have also been investigated for their photophysical and photochemical properties, particularly in the context of photodynamic therapy (PDT) for cancer treatment. The development of new photosensitizers with high singlet oxygen quantum yields signifies the potential of these compounds in medical applications, highlighting their role in generating reactive oxygen species to kill cancer cells (Pişkin et al., 2020).

Environmental Impact and Degradation

Studies on the environmental impact and degradation of benzenesulfonamide derivatives, such as the photodegradation of triasulfuron, provide insights into the behavior of these compounds in natural settings. Understanding the degradation pathways helps in assessing the ecological risk and developing strategies for mitigating the environmental impact of chemical pollutants (Pusino et al., 1999).

properties

IUPAC Name |

5-chloro-N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]-2-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClNO5S2/c1-20-12-3-2-11(15)8-13(12)23(18,19)16-9-14(21-6-5-17)4-7-22-10-14/h2-3,8,16-17H,4-7,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZTQGYUSHKTECA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2(CCSC2)OCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2-methoxybenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-fluorobenzoate](/img/structure/B2530858.png)

![N-[[2-(Dimethylamino)phenyl]methyl]-N-(3-imidazol-1-yl-2-methylpropyl)prop-2-enamide](/img/structure/B2530859.png)

![diethyl 2-(2-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2530865.png)

![2,6-difluoro-N-[(5-prop-2-ynylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2530867.png)

![Benzo[d]thiazol-2-yl(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2530870.png)

![2-(Chloromethyl)-1-methyl-1H-benzo[d]imidazole hydrochloride](/img/no-structure.png)